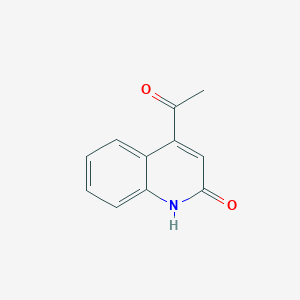

4-acetyl-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-11(14)12-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAHXHRNSSBFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345435 | |

| Record name | 4-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16511-39-0 | |

| Record name | 4-Acetyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16511-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Molecular Design of Quinolinone Derivatives

Influence of Substituent Effects on the Biological Activity of Quinolinones

The biological activity of quinolinone derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring system. Structure-activity relationship (SAR) studies have revealed key insights into how different functional groups impact the pharmacological properties of these compounds.

A fundamental requirement for the biological potency of many quinolin-4-ones is the presence of a carbonyl group at position 4 and a substitution on the nitrogen atom at position 1. mdpi.com For instance, a cyclopropyl (B3062369) group at the N1 position has been shown to enhance activity compared to an ethyl group. mdpi.com The introduction of substituted phenyl or thiazole (B1198619) rings at this position can also be beneficial. mdpi.com

The substituents at other positions of the quinoline ring also play crucial roles:

Position 2: Alkyl groups at this position have been found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com However, modifications at the C-2 position were historically considered unfavorable due to loss of biological activity with 2-methyl and 2-hydroxyl substitutions. nih.gov More recent studies have shown that quinolone derivatives with a ring between positions 1 and 2 can exhibit significant biological activity. nih.gov

Position 3: For certain activities, it is believed that the substituent at position 3 should be coplanar with the quinoline ring. mdpi.com The presence of a long alkyl side chain at C-3, along with substituents at C-6 and C-7, can dramatically impact antimicrobial activities. nih.gov

Position 5: The nature of the substituent at C5 can affect the molecule's ability to penetrate cells and bind to its target. mdpi.com

Position 6: A fluorine atom is often the optimal substituent at this position for certain biological activities. mdpi.com

Position 7: The substituent at the C7 position is often responsible for direct interaction with biological targets like topoisomerase II. mdpi.com The introduction of aromatic rings at this position can improve antitumor properties. mdpi.com

Position 8: A methoxy (B1213986) group at the C8 carbon atom can enhance antitumor properties. mdpi.com The activity imparted to the substituted quinolone nucleus by the 8-substituent follows the order: F > Cl > naphthyridine > H > benzoxazine (B1645224) > NH2 > NO2. nih.gov

The following table summarizes the influence of various substituents on the biological activity of quinolinone derivatives:

| Position | Favorable Substituents | Impact on Biological Activity |

| N1 | Cyclopropyl, Substituted phenyl, Thiazole | Essential for overall potency; enhances activity. mdpi.com |

| C2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups. mdpi.com |

| C3 | Planar substituents, Long alkyl chains | Co-planarity can be important; impacts antimicrobial activity. mdpi.comnih.gov |

| C4 | Carbonyl group | Essential for overall potency. mdpi.com |

| C5 | Various substituents | Affects cell penetration and target binding. mdpi.com |

| C6 | Fluorine | Often optimal for biological activity. mdpi.com |

| C7 | Aromatic rings | Improves antitumor properties by interacting with targets like topoisomerase II. mdpi.com |

| C8 | Methoxy group | Enhances antitumor properties. mdpi.com |

These findings underscore the importance of systematic modifications of the quinolinone scaffold to optimize biological activity for various therapeutic applications.

Conformational Analysis and Tautomerism in 4-hydroxy-2(1H)-quinolone Structures

The 4-hydroxy-2(1H)-quinolone scaffold can theoretically exist in several tautomeric forms. arabjchem.orgresearchgate.net In practice, the tautomerism is primarily observed between the 4-hydroxy-2(1H)-quinolone, 2-hydroxy-4(1H)-quinolone, and 2,4-dihydroxyquinoline forms. arabjchem.orgresearchgate.netnih.gov The predominant tautomer is influenced by factors such as the solvent and pH. mdpi.com

Spectroscopic and computational methods have been extensively used to study these tautomeric equilibria. arabjchem.orgresearchgate.net For instance, 13C NMR studies of 4-hydroxy-2(1H)-quinolone have shown that the keto form is the favored tautomer in the crystal structure and in polar solvents like DMSO and water at room temperature. researchgate.net The chemical shift of the C4-carbonyl at approximately 176.8 ppm is indicative of the 4-oxo-form. researchgate.net Similarly, proton NMR spectra in DMSO-d6 show distinct signals for the OH and NH protons, further supporting the 4-hydroxy-2(1H)-quinolone structure. arabjchem.org

The conformational flexibility of the quinolone ring system also plays a role in its biological activity. The planarity between the 4-keto and 3-carboxylic acid groups has been identified as a crucial criterion for the biological activity of certain quinolone derivatives. nih.gov X-ray crystallography studies have provided detailed insights into the three-dimensional structures of these molecules, revealing intramolecular hydrogen bonding and the relative conformations of substituents. researchgate.net For example, in the crystal structure of a sec-butylamide derivative of a tricyclic quinolone, the tricyclic fragment and several associated atoms were found to lie in a single plane, a feature attributed to two intramolecular hydrogen bonds. researchgate.net

The study of both tautomerism and conformational analysis is critical for understanding the structure-activity relationships of 4-hydroxy-2(1H)-quinolone derivatives and for the rational design of new compounds with specific biological targets. The ability of the molecule to adopt a particular conformation to bind to a receptor or enzyme active site is a key determinant of its efficacy.

Rational Design Principles for Novel Quinolinone-Based Research Compounds

The rational design of novel quinolinone-based research compounds leverages our understanding of their structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and desirable pharmacokinetic properties. mdpi.comnih.govmanchester.ac.uk A common strategy involves identifying a "privileged scaffold," such as the quinoline ring, and systematically modifying its substituents to optimize interactions with a biological target. acs.org

One successful approach is the modular design of quinoline-based probes, where different domains of the molecule are engineered for specific functions. nih.govnih.gov For example, a scaffold can be designed with:

A polarizing group to influence the electronic properties of the molecule. nih.gov

Tunable domains at various positions (e.g., C2 and C4) where diverse chemical moieties can be introduced to modulate properties like fluorescence or biological activity. nih.gov

A domain for introducing structural diversity, allowing for the creation of large libraries of compounds for screening. nih.gov

This modular approach, often facilitated by synthetic methods like regioselective cross-coupling reactions, enables the combinatorial development of structurally diverse quinolinone-based compounds. nih.govnih.gov

Key principles in the rational design of quinolinone derivatives include:

Target-specific modifications: Substituents are chosen to enhance binding affinity and selectivity for a particular biological target, such as an enzyme or receptor. mdpi.com For example, in designing quinolone antibacterial agents, modifications are made to improve their interaction with bacterial DNA gyrase and topoisomerase IV. mdpi.com

Improving pharmacokinetic properties: Modifications can be made to enhance absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com This may involve introducing groups that increase solubility, improve metabolic stability, or facilitate transport across biological membranes. manchester.ac.uk

Modulating physicochemical properties: Substituents can be used to fine-tune properties like lipophilicity, which can influence a compound's ability to penetrate cell walls and membranes. mdpi.com

Exploiting bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity.

The development of synthetic methodologies, such as the Gould-Jacobs quinoline synthesis, provides a foundation for creating a wide array of substituted quinolinones. rsc.org By combining these synthetic strategies with a deep understanding of SAR, researchers can rationally design and synthesize novel quinolinone derivatives with tailored biological activities for a variety of research and therapeutic applications. manchester.ac.ukmdpi.com

Computational Approaches in Quinolinone Research

Computational methods have become indispensable tools in the study and development of quinolinone derivatives, providing insights that complement experimental research. These approaches are instrumental in understanding structure-activity relationships, predicting biological activity, and guiding the design of new compounds.

Molecular Docking Investigations with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In quinolinone research, docking studies are frequently employed to investigate the binding interactions between quinolinone derivatives and their biological targets, such as enzymes and receptors. researchgate.netnih.govrjptonline.org

These studies can:

Predict Binding Affinity: By calculating a docking score, researchers can estimate the binding affinity of a quinolinone derivative to its target protein. nih.govrjptonline.org For example, in a study of quinoline derivatives as potential HIV reverse transcriptase inhibitors, a compound with a high docking score of -10.67 was identified as having a strong affinity for the enzyme. nih.gov

Identify Key Interactions: Docking simulations can reveal the specific amino acid residues in the active site of a protein that interact with the quinolinone derivative. nih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Elucidate the Mechanism of Action: By visualizing the binding mode of a compound, researchers can gain insights into its mechanism of action. researchgate.net For instance, docking studies have helped to understand how quinoline-3-carboxamides (B1200007) act as competitive inhibitors of ATP in certain kinases by showing that the quinoline nitrogen binds to the hinge region of the kinase. mdpi.com

Guide the Design of New Inhibitors: The information obtained from docking studies can be used to design new quinolinone derivatives with improved binding affinity and selectivity. rjptonline.orgnih.gov

Molecular docking has been successfully applied to study the interactions of quinolinone derivatives with a variety of targets, including cancer-related proteins, HIV reverse transcriptase, and cyclooxygenase (COX) enzymes. researchgate.netnih.govrjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwalisongo.ac.id In quinolinone research, QSAR models are developed to predict the biological activity of new or untested compounds based on their molecular descriptors. nih.govresearchgate.net

The process of developing a QSAR model typically involves:

Data Set Preparation: A series of quinolinone derivatives with known biological activities is selected. walisongo.ac.id

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D and 3D descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning algorithms (e.g., k-nearest neighbors, decision trees, neural networks), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govwalisongo.ac.id

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and by testing its ability to predict the activity of a separate set of compounds (test set). nih.gov

QSAR studies have been used to:

Predict the activity of novel compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of newly designed quinolinone derivatives before they are synthesized, thus saving time and resources. nih.gov

Identify key structural features: QSAR models can help to identify the molecular descriptors that are most important for a particular biological activity, providing insights into the structural requirements for potency. nih.gov

Guide lead optimization: By understanding the relationship between structure and activity, researchers can use QSAR models to guide the modification of lead compounds to improve their biological activity. nih.gov

QSAR models have been successfully developed for various quinolinone derivatives to predict their activity as anti-HIV agents, anticancer agents, and inhibitors of P-glycoprotein. nih.govwalisongo.ac.idnih.gov

Mechanistic Investigations of Biological Activities Exhibited by Acetylated Quinolinone Derivatives

Elucidation of Molecular Targets and Their Interactions with Quinolinone Compounds

Understanding the molecular targets of acetylated quinolinone derivatives is fundamental to deciphering their mechanism of action. These compounds have been shown to interact with a variety of biological macromolecules, including enzymes and receptors, often with high specificity and affinity.

Binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter in drug design. taylorandfrancis.com Studies have shown that the affinity of a ligand for its target can influence its therapeutic efficacy. For acetylated quinolinone derivatives, binding affinity studies have been conducted to identify and characterize their molecular targets.

For instance, certain quinolinone-carboxamide hybrids have been evaluated for their inhibitory activity against enzymes like lipoxygenase (LOX). In silico docking studies have revealed that these compounds can bind to alternative binding sites on the enzyme, similar to reference compounds. mdpi.com The inhibitory concentrations (IC₅₀) for some of these derivatives highlight their potential as enzyme inhibitors.

Table 1: Lipoxygenase (LOX) Inhibitory Activity of Selected Quinolinone Derivatives

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| 3g | Quinolinone Carboxamide | 27.5 |

| 11e | Quinolinone hybrid with acetylated ferulic acid | 52.0 |

| 3h | Quinolinone Carboxamide | 10.0 |

| 3s | Quinolinone Carboxamide | 10.0 |

This table is interactive. Click on the headers to sort the data.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is often implicated in diseases such as cancer, making them attractive targets for therapeutic intervention. Quinoline (B57606) and quinolinone derivatives have been extensively investigated as inhibitors of various protein kinases.

EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. nih.gov Some quinoline-based compounds have been designed as dual EGFR/VEGFR2 inhibitors. nih.gov For example, a quinoline-3-carboxamide (B1254982) furan-derivative showed potent EGFR inhibition with an IC₅₀ value of 2.61 µM. nih.govrsc.org Chimeric inhibitors targeting both EGFR and histone deacetylases (HDACs) have also been developed, demonstrating dose-dependent inhibition of EGFR kinase activity. mdpi.com

PI3K: The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade often hyperactivated in cancer. nih.gov Quinoline–chalcone hybrids have been synthesized as potential anticancer agents that act by inhibiting the PI3K/Akt/mTOR pathway. nih.govrsc.org

Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Certain quinoline–chalcone hybrids have shown anticancer activities by inhibiting topoisomerase I and II. rsc.org

HDAC: Histone deacetylases (HDACs) are enzymes that play a role in gene expression regulation. Chimeric compounds that combine pharmacophores against both EGFR and HDACs have shown pronounced antineoplastic effects. mdpi.com

Table 2: Protein Kinase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Type | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Quinoline-3-carboxamide furan-derivative | EGFR | 2.61 µM | nih.govrsc.org |

| 3BrQuin-SAHA | EGFR/HDAC | One-digit micromolar range | mdpi.com |

| 3ClQuin-SAHA | EGFR/HDAC | One-digit micromolar range | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Cellular and Biochemical Mechanisms of Action

The biological activities of acetylated quinolinone derivatives are a manifestation of their effects at the cellular and biochemical levels. These compounds can modulate various cellular processes, leading to antimicrobial or anticancer effects.

Quinoline and quinolone derivatives are known for their broad-spectrum antimicrobial properties. mdpi.comnih.govnih.gov Their mechanisms of action are diverse and can involve:

Inhibition of Nucleic Acid Synthesis: A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the complex between the enzyme and DNA, quinolones block the progression of the replication fork, leading to cell death. nih.gov

Disruption of Cell Wall Synthesis: Some antimicrobial agents act by inhibiting the synthesis of the bacterial cell wall, a structure that is essential for maintaining cell integrity. nih.govyoutube.com

Inhibition of Protein Synthesis: Interference with bacterial protein synthesis is another common antimicrobial mechanism. nih.govyoutube.com

Alteration of Cell Membrane Permeability: Some compounds can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.gov

The anticancer properties of acetylated quinolinone analogues are attributed to their ability to interfere with multiple pathways involved in cancer cell proliferation, survival, and metastasis. mdpi.comnih.govnih.govnih.gov Quinoline derivatives can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). nih.govrsc.org

A key anticancer mechanism of some quinoline derivatives involves their interaction with DNA. mdpi.comnih.govmdpi.com These compounds can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. ijmphs.com This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. ijmphs.com

Studies have shown that certain quinoline-based compounds can inhibit DNA methyltransferases (DNMTs) through DNA intercalation. tmc.edubiorxiv.org These compounds were found to intercalate into enzyme-bound DNA, leading to a conformational change that inhibits the enzyme's activity. tmc.edubiorxiv.org This mode of action provides a basis for their ability to induce a DNA damage response in cancer cells, often mediated by the p53 tumor suppressor protein. tmc.edubiorxiv.org

Anticancer Mechanisms of Acetylated Quinolinone Analogues

Modulation of Cell Growth and Proliferation Pathways

Quinolinone derivatives have been shown to modulate cell growth and proliferation through various mechanisms, including the induction of cell cycle arrest. For instance, the quinoline derivative KB3-1 has been found to potentiate the cytotoxic effects of paclitaxel (B517696) by promoting cell cycle arrest in MES-SA/DX5 uterine sarcoma cells. nih.gov This suggests that certain quinolinone scaffolds can interfere with the normal progression of the cell cycle, a critical process for tumor growth.

Furthermore, studies on related quinazolinone derivatives have demonstrated their ability to inhibit the proliferation of cancer cells by targeting key signaling pathways. One such derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, has been shown to suppress the motility, energy metabolism, and proliferation of breast cancer cells. nih.gov The mechanism of action involves the inactivation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and epidermal growth factor receptor (EGFR) pathways, which are crucial for cell survival and growth. nih.gov By inhibiting these pathways, the compound effectively halts the proliferative signals within the cancer cells.

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. mdpi.com Certain natural compounds have been shown to exert their anticancer effects by inducing cell cycle arrest at specific phases. mdpi.com For example, cynaroside, a natural compound, has been found to induce G1 phase arrest in colorectal cancer cells by downregulating Cell Division Cycle 25A (CDC25A), a key protein in cell cycle progression. mdpi.com This highlights a common strategy employed by bioactive compounds, including potentially acetylated quinolinone derivatives, to control cancer cell proliferation. The induction of cell cycle arrest prevents cancer cells from dividing and can ultimately lead to apoptosis or programmed cell death. mdpi.com

Table 1: Investigated Quinolinone Derivatives and their Effects on Cell Proliferation

| Compound/Derivative | Cell Line | Observed Effect | Mechanistic Pathway |

|---|---|---|---|

| KB3-1 | MES-SA/DX5 | Potentiation of paclitaxel-induced cytotoxicity and cell cycle arrest | Multidrug resistance reversal |

| 3-Phenethyl-2-phenylquinazolin-4(3H)-one | Breast cancer cells | Inhibition of cell motility, energy metabolism, and proliferation | Inactivation of PI3K/AKT and EGFR pathways |

| Cynaroside (for comparison) | Colorectal cancer cells | G1 cell cycle arrest | Downregulation of CDC25A |

Induction of Oxidative Stress Responses

Quinolinone derivatives can exert their biological effects by inducing oxidative stress within cells. This is primarily achieved through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. nih.govresearchgate.net

One of the key mechanisms by which some quinolones lead to bacterial cell death is through the production of hydroxyl radicals. nih.gov This process is thought to be initiated by the fragmentation of bacterial chromosomes, which then leads to the formation of superoxide. Superoxide is subsequently converted to hydrogen peroxide, which, through the Fenton reaction, generates highly toxic hydroxyl radicals. nih.gov These radicals are a major contributor to the lethal effects of certain quinolones. nih.gov

The induction of ROS is not limited to antibacterial activity. In the context of cancer therapy, isoquinolinone–naphthoquinone hybrids have been shown to induce apoptosis in glioma cells by increasing ROS levels, alongside promoting DNA damage. acs.org This suggests that the generation of oxidative stress can be a viable strategy for killing cancer cells.

Furthermore, quinolinic acid, a metabolite in the kynurenine (B1673888) pathway, has been shown to induce neuronal damage through mechanisms that involve oxidative stress. nih.gov Studies have demonstrated that antioxidants can protect against this damage, indicating that free radical formation is a significant contributor to the neurotoxic effects of quinolinic acid. nih.gov This underscores the broader implications of quinoline-induced oxidative stress in various pathological conditions.

Table 2: Role of Reactive Oxygen Species in the Activity of Quinolinone Derivatives

| Quinoline Derivative Class | Biological Effect | Key Reactive Oxygen Species | Implicated Mechanism |

|---|---|---|---|

| First-generation quinolones | Bacterial cell death | Hydroxyl radicals | Chromosome fragmentation leading to ROS surge |

| Isoquinolinone–naphthoquinone hybrids | Apoptosis in glioma cells | Reactive Oxygen Species (general) | Increased ROS leading to DNA damage |

| Quinolinic acid | Neuronal damage | Free radicals | Excitotoxicity with a significant oxidative stress component |

Antioxidant Mechanistic Pathways of Quinolinone Derivatives

In contrast to their ability to induce oxidative stress, many quinolinone derivatives also exhibit significant antioxidant properties. researchgate.netnih.govingentaconnect.com This dual activity depends on the specific chemical structure of the derivative and the cellular context. The antioxidant mechanisms of quinolinone derivatives primarily involve the scavenging of free radicals. nih.govresearchgate.net

The 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate the antioxidant potential of compounds. nih.gov Several novel quinolone derivatives have demonstrated good to moderate activity in this assay, indicating their ability to donate a hydrogen atom or an electron to neutralize the DPPH free radical. nih.gov The presence of certain substituents on the quinoline ring, such as electron-withdrawing groups like trifluoromethyl (CF3) and bromine (Br), has been shown to strongly enhance the antioxidant activity. nih.gov

Another common assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, also confirms the antioxidant capacity of quinoline derivatives. mdpi.com Interestingly, some derivatives show different levels of activity in the DPPH and ABTS assays, highlighting the complexity of their antioxidant actions. mdpi.com

The antioxidant activity of these compounds is often attributed to their ability to delocalize electrons within their aromatic structure, which stabilizes the radical form after donating a hydrogen atom. researchgate.net The position and nature of substituents, particularly hydroxyl and amino groups, can significantly influence this radical scavenging ability. researchgate.netnih.gov Theoretical studies have also pointed to hydrogen atom transfer (HAT) and single electron transfer (SET) as key mechanisms underlying the antioxidant efficiency of quinoline derivatives. nih.gov

Table 3: Antioxidant Activity of Selected Quinolinone Derivatives

| Derivative/Compound Class | Assay | Key Findings |

|---|---|---|

| Novel quinolone derivatives (e.g., 4e with CF3 and Br) | DPPH | High radical scavenging activity, influenced by electron-withdrawing groups. nih.gov |

| 4-aminocumarin derivatives (for comparison) | DPPH & ABTS | Varied antioxidant potential, with some compounds showing high activity in both assays. mdpi.com |

| Substituted 2-phenylquinolin-4(1H)-one derivatives | General antioxidant studies | Phenolic constituents contribute to antioxidant properties. researchgate.net |

Anti-inflammatory Modulatory Effects at the Molecular Level

Quinoline and its derivatives have been extensively investigated for their anti-inflammatory properties. ingentaconnect.comresearchgate.netnih.gov Their mechanism of action at the molecular level often involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

A significant anti-inflammatory mechanism of certain quinoline derivatives is the inhibition of pro-inflammatory cytokines. researchgate.net For example, 2-(4-Fluoro-benzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline has been shown to significantly decrease the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. researchgate.net These cytokines are central to the inflammatory response, and their inhibition can alleviate inflammation.

Furthermore, quinoline derivatives have been designed as inhibitors of enzymes that play a crucial role in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking the active site of these enzymes, quinoline-based compounds can effectively reduce inflammation.

The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target for the anti-inflammatory effects of quinoline derivatives. researchgate.net NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes. Some saponins (B1172615) have been shown to suppress NF-κB activation, leading to a reduction in the levels of pro-inflammatory factors. researchgate.net This suggests that quinoline derivatives may also exert their anti-inflammatory effects by interfering with this pathway.

Table 4: Molecular Targets of Quinolinone Derivatives in Inflammation

| Derivative/Compound Class | Molecular Target | Effect |

|---|---|---|

| 2-substituted 3-arylquinoline derivatives | Pro-inflammatory cytokines (TNF-α, IL-6) | Decreased secretion in LPS-activated macrophages. researchgate.net |

| 4-Oxo-quinolin-2-carboxylic acid derivatives | Cyclooxygenase (COX-1, COX-2) | Inhibition of enzyme activity. researchgate.net |

| Thiazolidinedione-quinoline hybrids | Pro-inflammatory cytokines (IFN-γ, TNF-α, IL-6) | Significant decrease in concentration. researchgate.net |

Mechanistic Studies on Regioselective Transformations Impacting Bioactivity and Prodrug Design

The biological activity of quinolinone derivatives can be significantly influenced by their chemical structure, and regioselective transformations are a powerful tool for modifying these structures to enhance therapeutic properties and enable prodrug design. nih.govmdpi.com

Regioselective functionalization allows for the precise introduction of various functional groups at specific positions on the quinoline ring. nih.gov This is crucial because the position of a substituent can dramatically alter the compound's interaction with its biological target. For example, the development of methods for direct C-H functionalization using transition metals has opened up new avenues for creating libraries of quinoline-containing compounds with diverse functionalities that would be difficult to synthesize using conventional methods. nih.gov These transformations can be used to optimize the bioactivity of a lead compound.

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism. fiveable.meslideshare.net This involves chemically modifying the active drug to create an inactive precursor (the prodrug) that is converted into the active form in the body. For quinolinone derivatives, this could involve, for example, the esterification of a hydroxyl group or the formation of an N-alkoxy derivative. rsc.orgresearchgate.net

A notable example is the development of a water-soluble fluoroquinolone prodrug. nih.gov By converting the parent drug into a more soluble form, its delivery and bioavailability can be improved. nih.gov The prodrug is then activated in vivo, often by enzymes like alkaline phosphatase, to release the active drug at the target site. nih.gov Mechanistic studies of these regioselective transformations and prodrug activation pathways are essential for the rational design of more effective and safer quinolinone-based therapeutics. rsc.org

Table 5: Examples of Regioselective Transformations and Prodrug Strategies for Quinolinones

| Transformation/Strategy | Purpose | Example |

|---|---|---|

| C-H Arylation | Introduce aryl groups at specific positions to modify bioactivity. | Palladium-catalyzed C2-arylation of quinoline N-oxide. nih.gov |

| N-alkoxyquinoline prodrugs | Chain-release of quinoline-based drugs upon reduction. | Radiolytic one-electron reduction leading to drug release. rsc.org |

| Fluoroquinolone Prodrug (PA2808) | Improve water solubility for better drug delivery. | Conversion to the active parent drug (PA2789) by alkaline phosphatase. nih.gov |

Future Directions and Advanced Research Prospects for 4 Acetyl 1h Quinolin 2 One

Identification of Novel Biological Targets for Acetylated Quinolinone Scaffolds

The search for novel biological targets for acetylated quinolinone scaffolds, including 4-acetyl-1H-quinolin-2-one, is a key area for future investigation. The broad bioactivity of quinoline (B57606) and quinolinone derivatives suggests that their therapeutic potential is not yet fully realized. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this effort, as they elucidate how modifications to the quinolinone core influence biological activity and target specificity. nih.govacs.org

By systematically altering substituents on the quinolinone ring, researchers can create libraries of compounds to screen against various biological targets. For instance, SAR studies on other quinolinone derivatives have identified key substitutions that enhance potency for targets like the P2X7 receptor, an important mediator of inflammation. nih.gov Similar approaches can be applied to the this compound scaffold to discover its unique biological targets.

Functional proteomics offers a powerful method for target identification. nih.gov This technique can identify proteins that bind to quinoline compounds by exploiting structural similarities between the quinoline ring and endogenous molecules like the purine (B94841) ring of ATP. nih.gov For example, a functional proteomics approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov Applying this methodology to this compound could reveal previously unknown protein interactions and therapeutic opportunities.

Table 1: Potential Biological Target Classes for Acetylated Quinolinone Scaffolds

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Kinases | Many kinase inhibitors feature heterocyclic scaffolds. The acetyl group could interact with the ATP-binding site. | Oncology, Inflammation |

| G-protein coupled receptors (GPCRs) | Quinoline derivatives have shown activity at various GPCRs. | Neuroscience, Metabolic Disorders |

| Ion Channels | The P2X7 receptor, an ion channel, is a known target for some quinolinones. nih.gov | Neuropathic Pain, Inflammation |

| Nuclear Receptors | The planar quinolinone structure may allow for intercalation or binding to regulatory sites. | Oncology, Endocrinology |

| Enzymes (e.g., Dehydrogenases, Reductases) | Proteomics studies have identified enzymes like ALDH1 and QR2 as quinoline targets. nih.gov | Metabolic Diseases, Oxidative Stress |

Future research should focus on screening this compound and its derivatives against diverse panels of biological targets. Combining SAR studies with advanced techniques like functional proteomics will be crucial for identifying novel targets and elucidating the mechanisms that underpin the bioactivity of this promising class of compounds.

Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity of this compound Derivatives

Expanding the structural diversity of this compound derivatives is essential for exploring their full therapeutic potential. The development of advanced synthetic methodologies allows for the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Traditional synthesis methods for quinolines and quinolinones, such as the Friedländer, Skraup, and Doebner-von Miller reactions, often require harsh conditions and may have limited substrate scope. mdpi.com

Modern synthetic chemistry offers a range of more efficient and versatile alternatives. Recent advancements focus on green chemistry principles, employing nanocatalysts and metal-free reaction conditions to improve yields and reduce environmental impact. mdpi.comnih.govacs.org

Key areas for future development include:

Catalytic C-H Bond Activation: This strategy allows for the direct functionalization of the quinolinone core without the need for pre-functionalized starting materials, offering a more atom-economical approach. mdpi.com

Nanocatalyzed Reactions: The use of nanocatalysts, such as those based on copper, iron, or gold, can enhance reaction rates and selectivity under milder conditions. nih.govacs.org These catalysts are often reusable, adding to the sustainability of the synthetic process. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for quinolinone synthesis. mdpi.comnih.gov

Multi-Component Reactions: Designing one-pot reactions where multiple components are combined to form complex quinolinone derivatives streamlines the synthetic process, saving time and resources. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Quinolinone Scaffolds

| Methodology | Advantages | Challenges |

| Traditional Methods (e.g., Friedländer) | Well-established, readily available starting materials. mdpi.com | Harsh reaction conditions, limited functional group tolerance, potential for low yields. mdpi.com |

| Transition-Metal Catalysis (e.g., Palladium) | High efficiency, broad substrate scope, enables novel bond formations. nih.gov | Cost of catalysts, potential for metal contamination in the final product. |

| Nanocatalysis | High catalytic activity, mild reaction conditions, recyclability, environmentally friendly. nih.gov | Catalyst synthesis and characterization, potential for leaching. |

| Metal-Free Synthesis (e.g., Ionic Liquids, Organocatalysis) | Avoids metal contamination, often uses greener solvents and catalysts. mdpi.com | May have lower catalytic efficiency than metal-based systems. |

| Photoredox Catalysis | Utilizes light energy to drive reactions, enables unique transformations under mild conditions. mdpi.com | Requires specialized equipment, substrate scope can be limited. |

By embracing these advanced synthetic methodologies, chemists can efficiently generate large libraries of this compound derivatives. This enhanced structural diversity will be crucial for fine-tuning biological activity and identifying lead compounds for drug development.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics technologies—such as proteomics, metabolomics, and transcriptomics—can provide a comprehensive picture of how these compounds interact with biological systems. This goes beyond identifying a single target to reveal the broader impact on cellular pathways and networks. mdpi.com

Proteomics is particularly valuable for identifying direct protein targets and downstream signaling effects. youtube.com Techniques like activity-based protein profiling (ABPP) and chemical proteomics can be used to identify the specific proteins that covalently or non-covalently bind to a quinolinone-based probe. nih.gov For example, chemical proteomics was used to identify β-ketoacyl-ACP-synthase II (FabF) as a novel target for a series of quinazoline (B50416) derivatives, revealing their antibacterial mechanism. nih.gov

Metabolomics, the large-scale study of small molecules (metabolites), can reveal how this compound alters cellular metabolism. By comparing the metabolite profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This information can provide insights into the compound's mechanism of action and potential off-target effects.

Transcriptomics, which analyzes the complete set of RNA transcripts, shows how the compound affects gene expression. This can help to identify signaling pathways that are activated or inhibited, providing further clues about the compound's biological function.

By integrating data from these different "omics" platforms, researchers can build a comprehensive model of the mechanism of action of this compound. This approach can:

Validate identified protein targets by observing downstream effects on gene expression and metabolite levels.

Uncover unexpected mechanisms of action and off-target effects.

Identify potential biomarkers to monitor the compound's activity in preclinical and clinical settings. mdpi.com

Facilitate the rational design of next-generation derivatives with improved efficacy and reduced toxicity.

The application of multi-omics approaches represents a paradigm shift from a "one molecule, one target" view to a more holistic understanding of a compound's biological activity, which is essential for modern drug discovery. mdpi.com

Application of this compound as a Chemical Probe in Biological Systems

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe to investigate biological processes. febs.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. nih.govwikipedia.org High-quality chemical probes are invaluable tools for target validation and for dissecting complex biological pathways. febs.orgnih.gov

To serve as a chemical probe, a molecule should possess several key characteristics:

High Potency: It should interact with its target at low concentrations.

High Selectivity: It should have minimal interaction with other proteins to avoid off-target effects that could confound experimental results.

Well-Characterized Mechanism of Action: Its interaction with the target should be understood.

Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane. febs.org

The this compound scaffold can be modified to create such probes. For instance, the quinoline core is known to be a fluorophore, and derivatives have been developed as fluorescent probes for detecting ions and biomolecules like nitric oxide. acs.orgnih.gov The acetyl group on the 4-position of this compound provides a convenient chemical handle for modification. It can be used to attach:

Reporter Tags: Such as fluorophores or biotin (B1667282) for visualizing the target protein or for pull-down experiments to identify binding partners.

Photoaffinity Labels: To create covalent bonds with the target protein upon UV irradiation, allowing for permanent labeling and easier identification.

Click Chemistry Handles: Such as alkynes or azides, which allow for bioorthogonal ligation to reporter molecules in a complex biological environment.

By developing this compound into a suite of chemical probes, researchers can gain deeper insights into the function of its biological targets. This approach is highly complementary to genetic methods like CRISPR and RNAi, as chemical probes offer temporal control over protein function, which is often difficult to achieve with genetic knockouts or knockdowns. nih.gov The development of such tools will not only advance our understanding of fundamental biology but also strengthen the case for the therapeutic development of the acetylated quinolinone scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-acetyl-1H-quinolin-2-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : Key routes include cyclocondensation of 2-aminoacetophenones with aldehydes or ketones, followed by intramolecular aza-Michael cyclization (). For example, copper-mediated N-alkylation (e.g., Cu(OAc)₂ with LiHMDS) achieves 45% yields at 90–95°C (Equation 1, ). Optimization involves adjusting catalysts (e.g., Ni(cod)₂ for amination), solvents (THF or DMF), and temperature. LiAlH₄ in THF is used for reduction steps ().

- Table 1 : Common Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aldol Condensation | 2-Aminoacetophenone + Aldehyde, base | 60–70% | |

| Copper-Mediated N-Alkylation | Cu(OAc)₂, LiHMDS, 90–95°C | 45% | |

| Nickel-Catalyzed Amination | Ni(cod)₂, Me₃P, K₃PO₄ | 80–85% |

Q. How is the structure of this compound confirmed using analytical techniques?

- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica reports) resolves bond angles and substituent positions (). Spectroscopic methods include:

- ¹H/¹³C NMR : To identify acetyl (–COCH₃) and quinolinone ring protons.

- HRMS : Validates molecular formula (e.g., C₁₁H₉NO₂).

- IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹). PubChem data (InChI, SMILES) provides canonical identifiers ().

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Methodological Answer :

- Precursor Scoring : Use AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes ().

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency ().

- Catalyst Screening : Transition metals (Cu, Ni) improve regioselectivity; e.g., Ni(cod)₂ increases amination yields to >80% ().

- Temperature Control : Lower temps (e.g., 100°C vs. 300°C) reduce side reactions in ring-closing steps ().

Q. What strategies address regioselectivity challenges in substituting the quinolinone ring at the 3- or 4-positions?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) to steer electrophilic substitution ().

- Metal Coordination : Pd-catalyzed C–H activation selectively functionalizes the 4-position ().

- Steric Effects : Bulky substituents (e.g., tert-butyl) at N-1 hinder 3-substitution ().

Q. How should researchers analyze contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity) ().

- Structural Validation : Confirm purity (>98% HPLC) and stereochemistry (X-ray/NOESY) to rule out impurities ().

- Meta-Analysis : Correlate substituent effects (e.g., –OH vs. –OCH₃) with activity trends across studies ().

Data Contradiction Analysis

Q. How to resolve discrepancies in reported pharmacological activities of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.